3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
Overview
Description
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides. This compound has gained significant attention in research and industry due to its ability to be used as a reagent in synthetic chemistry. It is known for its off-white solid form and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride typically involves the reaction of this compound with thionyl chloride under reflux conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Sulfinic Acids: Formed through reduction reactions.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can further interact with biological targets or be used in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUULJKRHYTFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640333 | |
Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-59-6 | |
Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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